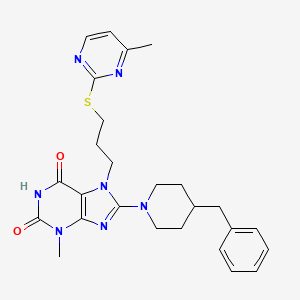

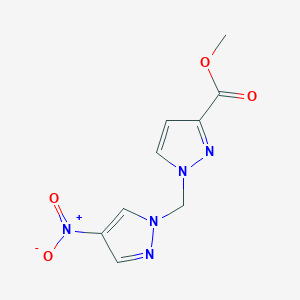

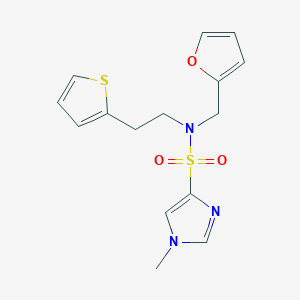

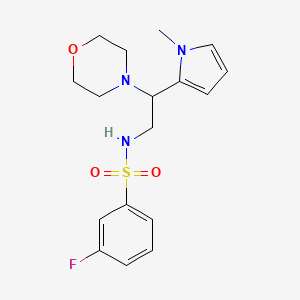

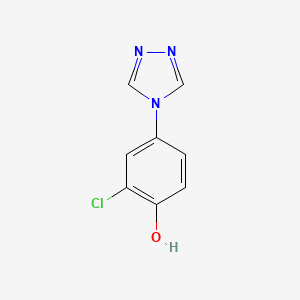

![molecular formula C17H18N2O2S B3020531 1-[3-(2-Ethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone CAS No. 710986-76-8](/img/structure/B3020531.png)

1-[3-(2-Ethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

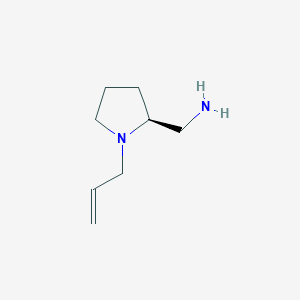

The compound 1-[3-(2-Ethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone is a pyrazoline derivative, which is a class of organic compounds known for their diverse pharmacological activities. Pyrazoline derivatives are characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2, and they often exhibit interesting chemical and physical properties. The compound is not directly studied in the provided papers, but similar compounds with variations in the substituents on the phenyl rings have been investigated for their molecular structure, vibrational frequencies, and potential biological activities.

Synthesis Analysis

The synthesis of pyrazoline derivatives typically involves the cyclization of chalcones with hydrazine derivatives. Although the exact synthesis of 1-[3-(2-Ethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone is not detailed in the provided papers, similar compounds have been synthesized and characterized by spectroscopic techniques, and their structures confirmed by X-ray diffraction studies . These methods are likely applicable to the synthesis and characterization of the compound of interest.

Molecular Structure Analysis

The molecular structure of pyrazoline derivatives is often optimized using computational methods such as Gaussian09 software package, and the results are compared with experimental data such as X-ray diffraction (XRD) . The geometrical parameters obtained from these studies are crucial for understanding the stability of the molecule, which arises from hyper-conjugative interactions and charge delocalization, as analyzed using Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

The reactivity of pyrazoline derivatives can be inferred from Molecular Electrostatic Potential (MEP) analysis, which shows the distribution of electronic charge across the molecule. Typically, the negative charge is localized over the carbonyl group, making it a reactive site for nucleophilic attack, while the positive regions are over the nitrogen atoms, which could be sites for electrophilic attack . The presence of substituents like fluorine or bromine can influence the electronic distribution and thus the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoline derivatives, such as vibrational frequencies and corresponding assignments, are investigated using Fourier-transform infrared spectroscopy (FT-IR). The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) analysis is used to determine the charge transfer within the molecule, which is important for understanding its electronic properties . The first hyperpolarizability is calculated to find the compound's role in nonlinear optics, indicating potential applications in this field . Additionally, molecular docking studies suggest that these compounds might exhibit inhibitory activity against various proteins and could act as anti-neoplastic agents, indicating their potential medicinal applications .

Propiedades

IUPAC Name |

1-[3-(2-ethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-3-21-16-8-5-4-7-13(16)15-11-14(17-9-6-10-22-17)18-19(15)12(2)20/h4-10,15H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKUDUQSNHMOHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3020464.png)

![1-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B3020470.png)